2-(4,4-Dimethyloxan-2-yl)aceticacid
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Overview
Description
2-(4,4-Dimethyloxan-2-yl)acetic acid is an organic compound with the molecular formula C9H16O3. It is also known by its IUPAC name, 2-(4,4-dimethyltetrahydro-2H-pyran-2-yl)acetic acid. This compound is characterized by the presence of a tetrahydropyran ring substituted with two methyl groups and an acetic acid moiety. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethyloxan-2-yl)acetic acid typically involves the reaction of 4,4-dimethyltetrahydropyran with acetic acid derivatives under controlled conditions. One common method includes the use of a strong acid catalyst to facilitate the formation of the acetic acid moiety. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In industrial settings, the production of 2-(4,4-Dimethyloxan-2-yl)acetic acid is often scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Dimethyloxan-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetic acid moiety to alcohols.
Substitution: The tetrahydropyran ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted tetrahydropyran derivatives.
Scientific Research Applications
2-(4,4-Dimethyloxan-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-(4,4-Dimethyloxan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the tetrahydropyran ring provides structural stability. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2-(4,4-Dimethyloxan-2-yl)propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.
2-(4,4-Dimethyloxan-2-yl)butanoic acid: Contains a butanoic acid moiety.
2-(4,4-Dimethyloxan-2-yl)pentanoic acid: Features a pentanoic acid moiety.
Uniqueness
2-(4,4-Dimethyloxan-2-yl)acetic acid is unique due to its specific combination of the tetrahydropyran ring and acetic acid moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H16O3 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-(4,4-dimethyloxan-2-yl)acetic acid |
InChI |
InChI=1S/C9H16O3/c1-9(2)3-4-12-7(6-9)5-8(10)11/h7H,3-6H2,1-2H3,(H,10,11) |
InChI Key |
WCWRHTUYUVPENS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC(C1)CC(=O)O)C |
Origin of Product |
United States |
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